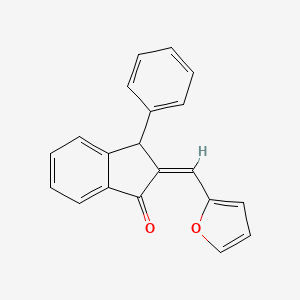

2-(2-Furylmethylene)-3-phenyl-1-indanone

Übersicht

Beschreibung

2-(2-Furylmethylene)-3-phenyl-1-indanone is an organic compound that belongs to the class of indanones It features a furan ring attached to a methylene group, which is further connected to a phenyl-substituted indanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Furylmethylene)-3-phenyl-1-indanone typically involves a Knoevenagel condensation reaction. This reaction is carried out between furfural and a suitable indanone derivative in the presence of a base catalyst. The reaction conditions often include solvent-free environments or the use of organic solvents like ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion and high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Furylmethylene)-3-phenyl-1-indanone undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the indanone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced dihydrofuran compounds, and substituted indanone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's applications span several scientific domains:

Organic Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

- Catalysis : It is utilized in various catalytic reactions, notably in the Knoevenagel condensation, where it has shown high selectivity and conversion rates.

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle disruption .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers, indicating potential therapeutic uses in inflammatory conditions.

Material Science

- The compound is investigated for its role in developing new materials, particularly in synthesizing Schiff base complexes with various metal ions, which exhibit notable biological activity and fluorescence properties.

The biological activities of 2-(2-Furylmethylene)-3-phenyl-1-indanone are particularly noteworthy:

- Anticancer Mechanism : It may modulate signaling pathways associated with cell survival, such as the p53 pathway, leading to increased expression of pro-apoptotic factors.

-

Antimicrobial Activity :

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 50 Escherichia coli 40 Candida albicans 60 - Anti-inflammatory Mechanism : Potential inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 has been observed in vitro.

Case Studies

Several studies highlight the compound's potential:

- Cancer Cell Line Studies : Investigations have shown that treatment with this compound leads to a dose-dependent decrease in viability across various cancer cell lines, particularly breast and cervical cancers.

- Antimicrobial Efficacy Studies : Research indicates its potential as a lead compound for new antimicrobial agents targeting resistant strains of bacteria.

- Inflammation Models : In vivo studies demonstrated significant reduction in paw edema in animal models when treated with this compound, supporting its anti-inflammatory potential.

Wirkmechanismus

The mechanism of action of 2-(2-Furylmethylene)-3-phenyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s furan ring and indanone core allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2,5-Furandicarboxylic acid (FDCA)

- 2,5-Dimethylfuran (DMF)

- 5-Hydroxymethylfurfural (HMF)

Comparison: 2-(2-Furylmethylene)-3-phenyl-1-indanone is unique due to its indanone core, which imparts distinct chemical and biological properties compared to other furan derivatives. While FDCA, DMF, and HMF are primarily studied for their applications in renewable energy and materials science, this compound is explored for its potential in medicinal chemistry and complex organic synthesis .

Biologische Aktivität

2-(2-Furylmethylene)-3-phenyl-1-indanone is a compound that belongs to the indanone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 236.26 g/mol

This compound features a furan ring and an indanone moiety, which are both known for their pharmacological properties.

Anticancer Activity

Research has shown that indanone derivatives exhibit significant anticancer properties. For instance, studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanism : The compound may act through the modulation of signaling pathways associated with cell survival and apoptosis, such as the p53 pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial membranes and inhibit essential metabolic pathways.

- In vitro Studies : The compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 40 | |

| Candida albicans | 60 |

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro and in vivo.

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A study published in PubMed reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with notable effects observed in breast and cervical cancer cells .

- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that this compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .

- Anti-inflammatory Effects : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to controls, indicating its potential use in treating inflammatory conditions .

Eigenschaften

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-3-phenyl-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-20-17-11-5-4-10-16(17)19(14-7-2-1-3-8-14)18(20)13-15-9-6-12-22-15/h1-13,19H/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULHXHKALOHGAC-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.